molecular formula C12H13F3N4 B3043904 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine CAS No. 951544-48-2

3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

Cat. No.: B3043904
CAS No.: 951544-48-2
M. Wt: 270.25 g/mol
InChI Key: WZANTPWIWJXTIG-UHFFFAOYSA-N
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Description

3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine is a heterocyclic compound that features a trifluoromethyl group, a piperidine ring, and an imidazo[4,5-b]pyridine coreThe trifluoromethyl group, in particular, is known for enhancing the metabolic stability and lipophilicity of molecules, making it a valuable moiety in drug design .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the use of automated systems for reagent addition and product isolation can streamline the process.

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines and thiols, and electrophiles such as alkyl halides.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide variety of functional groups, enhancing the compound’s versatility .

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The piperidine ring and imidazo[4,5-b]pyridine core contribute to the compound’s binding affinity and specificity for these targets .

Molecular Targets and Pathways

Comparison with Similar Compounds

Similar Compounds

    3-(Piperidin-4-yl)-2-methyl-3H-imidazo[4,5-b]pyridine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    3-(Piperidin-4-yl)-2-chloro-3H-imidazo[4,5-b]pyridine: Contains a chloro group instead of a trifluoromethyl group.

    3-(Piperidin-4-yl)-2-bromo-3H-imidazo[4,5-b]pyridine: Features a bromo group in place of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in 3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine imparts unique properties, such as increased metabolic stability, enhanced lipophilicity, and improved binding affinity for biological targets. These characteristics make it a valuable compound in various scientific and industrial applications .

Properties

IUPAC Name

3-piperidin-4-yl-2-(trifluoromethyl)imidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F3N4/c13-12(14,15)11-18-9-2-1-5-17-10(9)19(11)8-3-6-16-7-4-8/h1-2,5,8,16H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZANTPWIWJXTIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C3=C(C=CC=N3)N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F3N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 2
Reactant of Route 2
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 3
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 4
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 5
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine
Reactant of Route 6
3-(Piperidin-4-yl)-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine

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